REACTION_CXSMILES
|
FC(F)(F)C1C=CC(NC2N=C3C=CC=C([C:18]4[CH:19]=[CH:20][C:21]5[N:25]=[C:24]([C:26]#[N:27])[NH:23][C:22]=5[CH:28]=4)N3N=2)=CC=1>N>[NH:23]1[C:22]2[CH:28]=[CH:18][CH:19]=[CH:20][C:21]=2[N:25]=[C:24]1[C:26]#[N:27]
|
Name
|
6-(2-(4-(Trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-1H-benzo[d]imidazole-2-carbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)NC1=NN2C(C=CC=C2C=2C=CC3=C(NC(=N3)C#N)C2)=N1)(F)F
|
Name
|
5-(2-(trichloromethyl)-1H-benzo[d]imidazol-6-yl)-N-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-c]pyridin-2-amine
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=C1C=CC=C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |